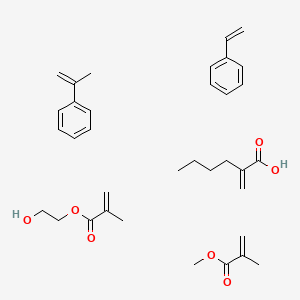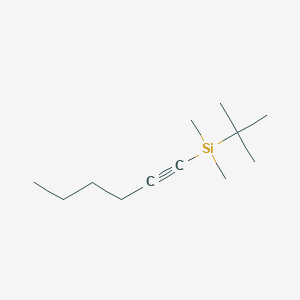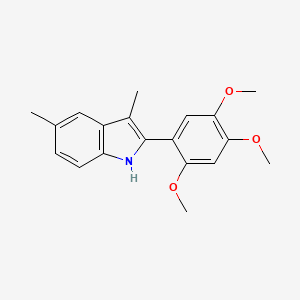
3-(4-Methylbenzene-1-sulfonyl)pentadecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzene-1-sulfonyl)pentadecanal is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a long aliphatic chain ending in an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal typically involves the following steps:
Aldehyde Formation: The aliphatic chain with an aldehyde group can be synthesized separately and then attached to the sulfonylated benzene ring through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid.
Reduction: 3-(4-Methylbenzene-1-sulfonyl)pentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methylbenzene-1-sulfonyl)pentadecanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.
類似化合物との比較
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal.
3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid: The oxidized form of the compound.
3-(4-Methylbenzene-1-sulfonyl)pentadecanol: The reduced form of the compound.
Uniqueness: this compound is unique due to the combination of its sulfonyl and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its long aliphatic chain also contributes to its unique properties compared to shorter-chain analogs.
特性
CAS番号 |
92610-45-2 |
|---|---|
分子式 |
C22H36O3S |
分子量 |
380.6 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonylpentadecanal |
InChI |
InChI=1S/C22H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-21(18-19-23)26(24,25)22-16-14-20(2)15-17-22/h14-17,19,21H,3-13,18H2,1-2H3 |
InChIキー |
BBZZLJVXDJUOQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CC=O)S(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


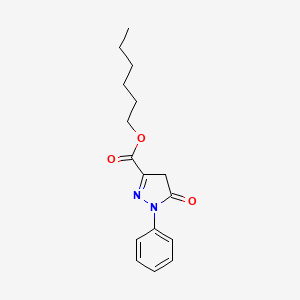

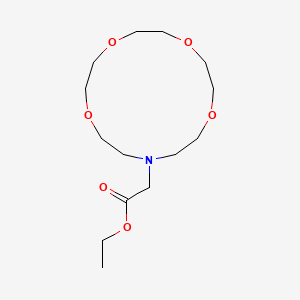
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

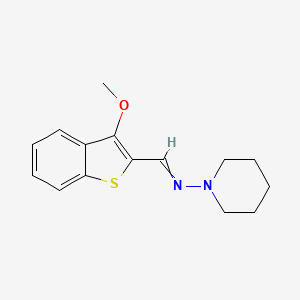
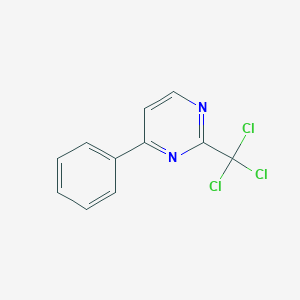
silane](/img/structure/B14345642.png)

